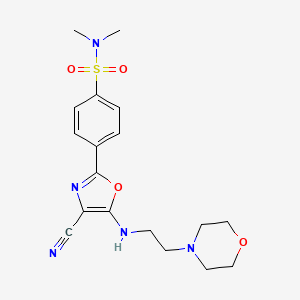
1,3-bis(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-bis(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropane-1,3-dione, also known as DMPD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPD is a chelating agent that has a unique structure and properties that make it a valuable tool for scientific research.
作用機序
The mechanism of action of 1,3-bis(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropane-1,3-dione involves the formation of a complex with metal ions. The pyrazole rings in this compound coordinate with the metal ion, forming a stable chelate complex. The formation of the complex can be monitored using various spectroscopic techniques such as UV-Vis and fluorescence spectroscopy.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects. It is not toxic to cells and has low cytotoxicity. This compound has also been shown to have low immunogenicity, making it a suitable candidate for use in biomedical applications.
実験室実験の利点と制限
One of the primary advantages of 1,3-bis(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropane-1,3-dione is its high selectivity for metal ions. This compound has a high affinity for metal ions, making it a valuable tool for metal ion detection and analysis. However, one of the limitations of this compound is its limited solubility in water, which can affect its effectiveness in certain applications.
将来の方向性
There are several future directions for the use of 1,3-bis(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropane-1,3-dione in scientific research. One potential application is in the development of new metal ion sensors for environmental monitoring. This compound could also be used in the development of new chelation therapies for the treatment of metal ion toxicity. Additionally, the unique properties of this compound could be utilized in the development of new materials for catalysis and energy storage applications.
Conclusion:
In conclusion, this compound is a valuable tool for scientific research due to its unique structure and properties. This compound has potential applications in various fields, including metal ion detection, chelation therapy, and material science. Further research is needed to fully explore the potential of this compound in these areas.
合成法
The synthesis of 1,3-bis(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropane-1,3-dione involves the reaction of 1,5-dimethyl-1H-pyrazole-4-carboxaldehyde with 2-methylpropane-1,3-dione in the presence of a base. The reaction proceeds via a condensation reaction, resulting in the formation of this compound. The synthesis of this compound is relatively simple and can be performed using standard laboratory equipment.
科学的研究の応用
1,3-bis(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropane-1,3-dione has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of this compound is as a chelating agent for metal ions. This compound has a high affinity for metal ions such as copper, iron, and nickel, making it a valuable tool for metal ion detection and analysis.
特性
IUPAC Name |
1,3-bis(1,5-dimethylpyrazol-4-yl)-2-methylpropane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-8(13(19)11-6-15-17(4)9(11)2)14(20)12-7-16-18(5)10(12)3/h6-8H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNXBNJSLAMCCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(=O)C(C)C(=O)C2=C(N(N=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-Chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-4,4,4-trifluorobutan-1-one](/img/structure/B2510094.png)

![7-Azaspiro[4.6]undecane;hydrochloride](/img/structure/B2510100.png)
![4-chloro-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide](/img/structure/B2510101.png)
![4-acetyl-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2510102.png)


![4-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B2510105.png)


![6-Benzyl-3-(3,5-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2510111.png)

![4-chloro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2510116.png)
